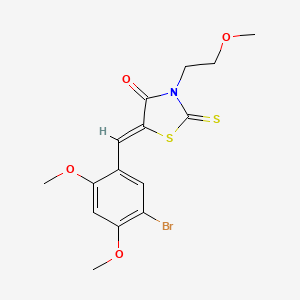

![molecular formula C14H8N4O6 B5121418 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione CAS No. 73753-98-7](/img/structure/B5121418.png)

2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione

Overview

Description

2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione, also known as DNPH, is a chemical compound that has been widely used in scientific research. DNPH is a yellow crystalline powder that is insoluble in water and soluble in organic solvents. It is commonly used as a reagent for the detection and quantification of carbonyl groups in organic compounds.

Mechanism of Action

The mechanism of action of 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione involves the reaction of the carbonyl group with the hydrazine group of 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione to form a hydrazone. The hydrazone is then oxidized to form a stable dinitrophenylhydrazone derivative, which is responsible for the yellow-orange color.

Biochemical and Physiological Effects:

2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is not absorbed through the skin or respiratory tract.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione in lab experiments include its high sensitivity, specificity, and reproducibility. 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione is a widely accepted and standardized method for the detection and quantification of carbonyl groups in organic compounds.

The limitations of using 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione in lab experiments include its potential for interference from other compounds, such as amines and thiols. 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione is also a relatively slow and labor-intensive method that requires careful sample preparation and handling.

Future Directions

The future directions for 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione research include the development of new methods for the detection and quantification of carbonyl groups in organic compounds. This could involve the use of alternative reagents or techniques, such as mass spectrometry or fluorescence spectroscopy.

Another area of future research could be the application of 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione in the analysis of carbonyl groups in biological samples, such as proteins and lipids. This could provide new insights into the role of carbonylation in biological processes and disease states.

Overall, 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione is a valuable tool for the detection and quantification of carbonyl groups in organic compounds. Its widespread use in scientific research highlights its importance as a reliable and standardized method for the analysis of carbonyl-containing compounds.

Synthesis Methods

2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione can be synthesized by the reaction of 2,4-dinitrophenylhydrazine with phthalic anhydride. The reaction takes place in the presence of a suitable catalyst and solvent. The product is then purified by recrystallization.

Scientific Research Applications

2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione has been widely used in scientific research as a reagent for the detection and quantification of carbonyl groups in organic compounds. Carbonyl groups are found in a wide range of organic compounds, including aldehydes, ketones, and carboxylic acids. 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione reacts with carbonyl groups to form a yellow-orange precipitate, which can be quantified using spectrophotometry.

properties

IUPAC Name |

2-(2,4-dinitroanilino)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N4O6/c19-13-9-3-1-2-4-10(9)14(20)16(13)15-11-6-5-8(17(21)22)7-12(11)18(23)24/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEICSRHMDIWAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293193 | |

| Record name | 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201990 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione | |

CAS RN |

73753-98-7 | |

| Record name | NSC87700 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2,4-dinitrophenyl)amino]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-[4-(diethylamino)phenyl]-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5121343.png)

![2-[4-(2-fluorophenyl)-1-piperazinyl]-4-methyl-6-(methylthio)quinoline](/img/structure/B5121354.png)

![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3-thienylacetyl)-4-piperidinecarboxamide](/img/structure/B5121376.png)

![3-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5121381.png)

![1-{[5-(4-chlorophenyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B5121398.png)

![N-(2,4-dichlorophenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5121406.png)

![4-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5121415.png)

![2-amino-4-(4-methoxyphenyl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B5121419.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-chloro-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B5121426.png)

![2-[(mesitylmethyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B5121434.png)

![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121440.png)

![7'-amino-5-bromo-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5121449.png)